molecular formula C21H21FN2O3S B11088620 2-({5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-fluorophenyl)ethanone

2-({5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-fluorophenyl)ethanone

Cat. No.: B11088620
M. Wt: 400.5 g/mol
InChI Key: XAGIJJVINDSUEJ-UHFFFAOYSA-N
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Description

2-[(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]-1-(4-FLUOROPHENYL)-1-ETHANONE is a complex organic compound that features a combination of oxadiazole, phenyl, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]-1-(4-FLUOROPHENYL)-1-ETHANONE typically involves multiple steps. One common route includes the formation of the oxadiazole ring, followed by the introduction of the phenyl and fluorophenyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-[(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]-1-(4-FLUOROPHENYL)-1-ETHANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-[(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]-1-(4-FLUOROPHENYL)-1-ETHANONE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]-1-(4-FLUOROPHENYL)-1-ETHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]-1-(4-FLUOROPHENYL)-1-ETHANONE include:

Uniqueness

The uniqueness of 2-[(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]-1-(4-FLUOROPHENYL)-1-ETHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions and specific reactivity.

Properties

Molecular Formula

C21H21FN2O3S

Molecular Weight

400.5 g/mol

IUPAC Name

2-[[5-[(4-tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-fluorophenyl)ethanone

InChI

InChI=1S/C21H21FN2O3S/c1-21(2,3)15-6-10-17(11-7-15)26-12-19-23-24-20(27-19)28-13-18(25)14-4-8-16(22)9-5-14/h4-11H,12-13H2,1-3H3

InChI Key

XAGIJJVINDSUEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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